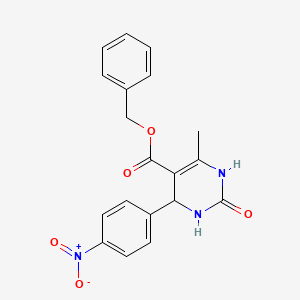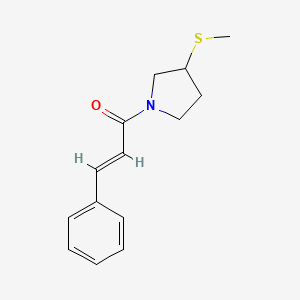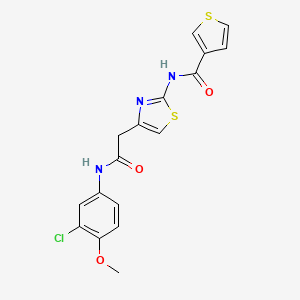
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a boron-containing dioxaborinane ring attached to a phenyl group, which is further connected to a trifluoropropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting a boronic acid derivative with a diol, such as neopentyl glycol, under dehydrating conditions to form the dioxaborinane ring.
Attachment to the Phenyl Group: The dioxaborinane ring is then coupled with a halogenated phenyl derivative through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a base.
Introduction of the Trifluoropropanol Moiety: Finally, the trifluoropropanol group is introduced via nucleophilic substitution or addition reactions, depending on the specific functional groups present on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the coupling steps and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the trifluoropropanol moiety, forming ketones or aldehydes.
Reduction: Reduction reactions can target the boron-containing ring, potentially converting it into different boron derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Ketones or aldehydes derived from the trifluoropropanol moiety.
Reduction: Various boron-containing derivatives.
Substitution: Functionalized aromatic compounds with groups such as nitro, halogen, or alkyl substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various organic transformations.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly in the formation of boron-containing compounds.
Biology and Medicine
Drug Development: The trifluoropropanol moiety is known for its bioisosteric properties, making this compound a potential candidate for drug design and development.
Biological Probes: The compound can be used in the development of probes for studying biological systems, particularly those involving boron chemistry.
Industry
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.
Wirkmechanismus
The mechanism by which 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, the trifluoropropanol moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The boron-containing ring can also participate in unique interactions with biological molecules, contributing to its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the dioxaborinane ring and trifluoropropanol moiety, making it less versatile in certain applications.
Neopentyl Glycol Boronic Ester: Similar in structure but without the phenyl and trifluoropropanol groups, limiting its reactivity and application scope.
Trifluoropropanol Derivatives: Compounds like 1,1,1-trifluoropropan-2-ol share the trifluoropropanol moiety but lack the boron-containing ring, affecting their chemical behavior and applications.
Uniqueness
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its boron-containing dioxaborinane ring, phenyl group, and trifluoropropanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)8-20-15(21-9-12)11-6-4-10(5-7-11)13(3,19)14(16,17)18/h4-7,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSAKQYNOLJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(C)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)
![tert-Butyl [4-(3-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2808111.png)
![4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2808113.png)

![(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2808117.png)
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)
![ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2808120.png)





![N-(3,5-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808130.png)
